molecular formula C22H17ClN2S B2941779 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 1207001-61-3

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No. B2941779
CAS RN: 1207001-61-3
M. Wt: 376.9
InChI Key: XSIOMNFAGVDFJY-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole, also known as BZPIM, is a novel imidazole derivative that has been gaining attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in various studies, particularly in the treatment of cancer and inflammatory diseases.

Scientific Research Applications

Ambidentate Properties of Imidazoles

  • Study Focus : Investigation of benzylation properties in asymmetric substituted imidazoles, specifically the direction of benzylation in a compound similar to 2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole.
  • Findings : The study found that benzylation occurs at the N(1) atom of the imidazole, confirmed through NMR spectroscopy (Ivanova et al., 2005).

Tautomerism in Substituted Imidazoles

  • Study Focus : Carbon-13 NMR studies on the tautomerism in 2-substituted imidazoles and benzimidazoles.
  • Findings : The study observed proton transfer and tautomerism in these compounds, influenced by temperature and concentration (Papadopoulos & Hollstein, 1982).

Corrosion Inhibition

  • Study Focus : Assessment of novel benzimidazole compounds as corrosion inhibitors for mild steel.
  • Findings : These compounds, including variants of benzimidazole, showed excellent anticorrosion capacity, with experimental and computational methods indicating strong inhibition performance (Chaouiki et al., 2020).

Antimicrobial Activities

  • Study Focus : Synthesis and antimicrobial activities of 2-substituted imidazo[2,1-b]thiazoles.
  • Findings : Certain synthesized compounds showed promising antimicrobial properties, indicating potential application in medical and pharmaceutical research (Mahfouz et al., 1990).

Electrochromic Properties

  • Study Focus : Investigation of the influence of hydrogen bonding on the electrochromic properties of conducting polymers using benzimidazole derivatives.
  • Findings : The study showed the possibility of controlling polymer conformation through acid and base treatments, impacting optical properties (Akpinar et al., 2012).

properties

IUPAC Name

2-benzylsulfanyl-1-(3-chlorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-19-12-7-13-20(14-19)25-21(18-10-5-2-6-11-18)15-24-22(25)26-16-17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIOMNFAGVDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(3-chlorophenyl)-5-phenyl-1H-imidazole

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